

Understanding the high relaxivity of Gadopiclenol's molecular structure

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Unraveling the High Relaxivity of Gadopiclenol: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Gadopiclenol has emerged as a novel macrocyclic gadolinium-based contrast agent (GBCA) distinguished by its remarkably high relaxivity, enabling a reduction in the administered gadolinium dose while maintaining or enhancing image quality in magnetic resonance imaging (MRI).[1][2][3][4] This technical guide provides an in-depth exploration of the molecular and physicochemical properties of **Gadopiclenol** that contribute to its superior performance.

Molecular Structure: The Foundation of High Relaxivity

Gadopiclenol, with the chemical name 2,2′,2″-(3,6,9-triaza-1(2,6)-pyridinacyclodecaphane-3,6,9-triyl)tris(5-((2,3-dihydroxypropyl)amino)-5-oxopentanoic acid), is a gadolinium chelate built upon a pyclen-based macrocyclic structure.[5][6] This macrocyclic design imparts high kinetic and thermodynamic stability, minimizing the release of free Gd³+ ions.[1]

A key structural feature that sets **Gadopiclenol** apart from many other commercially available GBCAs is the presence of two inner-sphere water molecules (q=2).[5][7][8] This is in contrast to the single water molecule (q=1) in the inner coordination sphere of agents like gadoterate and gadobutrol.[9] The number of inner-sphere water molecules directly influences the efficiency of



proton relaxation, as these water molecules have the most direct interaction with the paramagnetic gadolinium ion.[10]

The ligand's three pendant arms, terminating in isoserinol groups, not only contribute to the overall stability but also play a crucial role in modulating the water exchange rate and influencing the second coordination sphere.[11]

The Core of High Relaxivity: A Multi-faceted Approach

The relaxivity of a GBCA is a measure of its ability to increase the relaxation rates (1/T1 and 1/T2) of water protons.[10][12][13] **Gadopiclenol**'s high relaxivity stems from the optimization of several key molecular parameters, as described by the Solomon-Bloembergen-Morgan (SBM) theory.[7][14]

Inner-Sphere Relaxivity: The Dominant Contributor

The primary contribution to **Gadopiclenol**'s high relaxivity comes from its inner-sphere water molecules. The key factors are:

- Increased Hydration Number (q=2): Having two water molecules directly coordinated to the gadolinium ion doubles the primary pathway for proton relaxation compared to q=1 agents.
 [7][15]
- Optimized Water Exchange Rate (kex): The rate at which these inner-sphere water molecules exchange with bulk water is critical.[10][16] For high relaxivity, this exchange needs to be fast enough to efficiently transfer the relaxation enhancement to the bulk water but not so fast that the interaction with the gadolinium ion becomes inefficient.
 Gadopiclenol's structure is finely tuned to achieve an optimal water residence time (Tm = 1/kex).[7]

Second-Sphere and Outer-Sphere Contributions

Beyond the inner sphere, the interaction of water molecules in the second and outer coordination spheres with the contrast agent also contributes to relaxivity.[13][17][18][19] The polyalcohol arms of the **Gadopiclenol** ligand facilitate the formation of a well-defined second



hydration shell.[11] These second-sphere water molecules have a longer residence time near the paramagnetic center than bulk water, contributing to the overall relaxivity.[11][13]

Rotational Correlation Time (τR)

The rotational correlation time, or the time it takes for the molecule to tumble in solution, is another crucial parameter.[20][21] A slower tumbling rate generally leads to higher relaxivity. [14] While **Gadopiclenol** is a relatively small molecule, its molecular weight and structure result in a rotational correlation time that is optimized for high relaxivity at clinical magnetic field strengths.[7][20]

Quantitative Data on Relaxivity

The high relaxivity of **Gadopiclenol** has been extensively characterized in various media and across a range of magnetic field strengths.

Medium	Magnetic Field (T)	r1 (mM ⁻¹ s ⁻¹)	r2 (mM ⁻¹ s ⁻¹)	Reference
Water	0.47	12.2	-	[5]
Water	1.41	12.2	-	[5][22]
Human Serum	1.41	12.8	-	[5][22]
Human Serum	3.0	11.6	-	[5][22]
Human Plasma	1.5	12.8	-	[4]
Human Plasma	3.0	11.6	-	[4]

Table 1: Longitudinal (r1) and Transverse (r2) Relaxivity of **Gadopiclenol**.

Experimental Protocols for Relaxivity Measurement

The determination of relaxivity is crucial for the characterization of MRI contrast agents. The following outlines a typical experimental workflow for measuring the relaxivity of a compound like **Gadopiclenol**.



Sample Preparation

- Stock Solution Preparation: A concentrated stock solution of the gadolinium chelate is prepared in the desired solvent (e.g., purified water, saline, or human serum). The exact concentration of gadolinium is determined using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[10]
- Serial Dilutions: A series of dilutions of the stock solution are prepared to create samples
 with varying concentrations of the contrast agent.[23][24] Typically, 5-6 different
 concentrations are used.[23]
- Control Sample: A sample of the solvent without the contrast agent is used as a control to measure the baseline relaxation times.

T1 and T2 Measurement

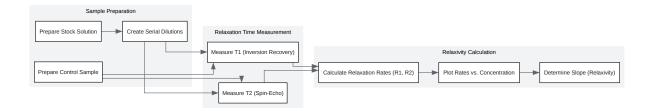
- Instrumentation: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured using a relaxometer or an MRI scanner.[23][24][25]
 Measurements are performed at a specific magnetic field strength and a controlled temperature (typically 37°C).[23]
- T1 Measurement: The inversion recovery pulse sequence is a standard method for accurate
 T1 measurements.[23][24]
- T2 Measurement: A spin-echo or a multi-echo spin-echo pulse sequence is commonly used to determine T2.[24]

Relaxivity Calculation

- Relaxation Rates: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each sample.
- Linear Regression: The relaxation rates (R1 or R2) are plotted against the concentration of the gadolinium chelate.
- Slope Determination: The relaxivity (r1 or r2) is determined from the slope of the resulting linear regression curve.[7][10][26]



The following diagram illustrates the typical workflow for determining relaxivity.



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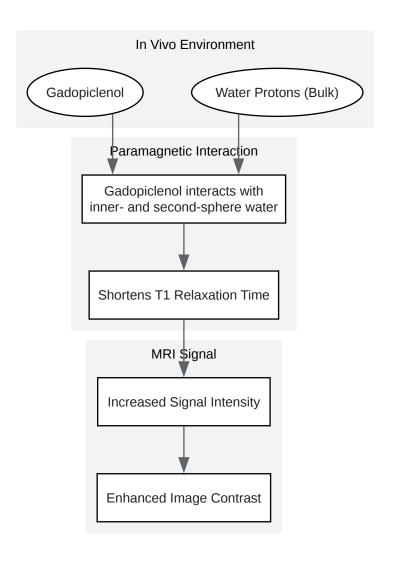
Experimental workflow for relaxivity determination.

Mechanism of Action: Enhancing MRI Contrast

Gadopiclenol, like other GBCAs, is a paramagnetic substance that develops a magnetic moment when placed in a magnetic field.[12] This magnetic moment alters the relaxation rates of nearby water protons.[12]

The following diagram illustrates the fundamental mechanism of action.





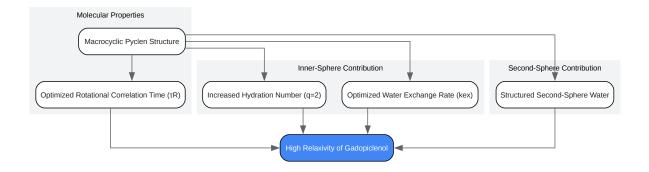
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Mechanism of action of **Gadopiclenol** in MRI.

The Interplay of Key Parameters for High Relaxivity

The high relaxivity of **Gadopiclenol** is not the result of a single factor but rather the synergistic interplay of several molecular properties. The following diagram illustrates the logical relationship between these key parameters.





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Factors contributing to **Gadopiclenol**'s high relaxivity.

Conclusion

The molecular architecture of **Gadopiclenol** represents a significant advancement in the design of gadolinium-based contrast agents. By incorporating two inner-sphere water molecules, optimizing the water exchange rate, and leveraging second-sphere water interactions within a stable macrocyclic framework, **Gadopiclenol** achieves a high relaxivity that translates into clinical benefits. This allows for a reduced gadolinium dose, addressing safety concerns related to gadolinium retention while providing excellent diagnostic performance in MRI. The principles underlying **Gadopiclenol**'s design offer valuable insights for the future development of even more efficient and safer contrast agents.

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